2-(5-methyl-1-benzofuran-3-yl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acetamide
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Overview
Description
2-(5-methyl-1-benzofuran-3-yl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acetamide is a complex organic compound that features a benzofuran and benzothiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methyl-1-benzofuran-3-yl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acetamide typically involves multi-step organic reactions. The initial step often includes the formation of the benzofuran and benzothiazole rings, followed by their functionalization and coupling.
Formation of Benzofuran Ring: The benzofuran ring can be synthesized via the cyclization of o-hydroxyacetophenone derivatives with aliphatic or aromatic acid chlorides in the presence of low-valent titanium catalysts.
Formation of Benzothiazole Ring: The benzothiazole ring is commonly synthesized through the condensation of 2-aminothiophenol with carboxylic acids or their derivatives.
Coupling Reaction: The final step involves coupling the benzofuran and benzothiazole derivatives through an acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
2-(5-methyl-1-benzofuran-3-yl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acetamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(5-methyl-1-benzofuran-3-yl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its unique structural features and biological activity.
Materials Science: It is explored for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of 2-(5-methyl-1-benzofuran-3-yl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . The exact pathways involved depend on the specific biological context and target molecules.
Comparison with Similar Compounds
Similar Compounds
2-(5-methyl-1-benzofuran-3-yl) acetic acid: Shares the benzofuran moiety and exhibits similar chemical reactivity.
2-(benzofuran-2-yl)-3-phenylpyridine: Contains a benzofuran ring and is used in similar research applications.
3-(methoxycarbonyl)-2-methyl-1-benzofuran-5-yl 1-benzofuran-2-carboxylate: Another benzofuran derivative with comparable properties.
Uniqueness
2-(5-methyl-1-benzofuran-3-yl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acetamide is unique due to the presence of both benzofuran and benzothiazole moieties, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to similar compounds .
Properties
Molecular Formula |
C19H16N2O4S2 |
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Molecular Weight |
400.5 g/mol |
IUPAC Name |
2-(5-methyl-1-benzofuran-3-yl)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C19H16N2O4S2/c1-11-3-6-16-14(7-11)12(10-25-16)8-18(22)21-19-20-15-5-4-13(27(2,23)24)9-17(15)26-19/h3-7,9-10H,8H2,1-2H3,(H,20,21,22) |
InChI Key |
BPTFCQUSBZDEQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC=C2CC(=O)NC3=NC4=C(S3)C=C(C=C4)S(=O)(=O)C |
Origin of Product |
United States |
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